molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No. B1353946
CAS RN: 38560-96-2
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Construction of Heterocyclic Systems : A study explored the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process, using 2-(1H-pyrazol-5-yl)phenols and 1-chloro-2-nitrobenzenes. This process underscores the versatility of nitrochlorobenzene derivatives in constructing complex heterocyclic structures (Sapegin et al., 2012).

  • Electrosynthesis of Vinylbenzene and Indole Derivatives : Research on the electrochemical reductions of nitrobenzene derivatives, including 1-(2-chloroethyl)-2-nitrobenzene, has led to the efficient synthesis of 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for developing novel electrosynthetic routes to valuable organic compounds (Du & Peters, 2010).

Material Science and Catalysis

  • Photoluminescent Properties of Coordination Polymers : The hydrothermal synthesis of coordination polymers using MnII ions and dicarboxylate ligands, including nitrobenzene-1,4-dicarboxylic acid, has led to the discovery of structures with unique luminescent properties. This research opens up new avenues for the development of materials with potential applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).

Environmental Applications

  • Microbial Degradation of Chloronitrobenzenes : A study demonstrated the degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans, highlighting the environmental relevance of nitrochlorobenzene derivatives in bioremediation efforts. This research points to the potential for microbial pathways to mitigate pollution from chloronitrobenzene compounds in the environment (Shah, 2014).

Safety And Hazards

Handling 2-Chloro-1,3-dimethyl-5-nitrobenzene requires precautions. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment should be used, and dust formation should be avoided .

properties

IUPAC Name

2-chloro-1,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLSEJRAUKAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432807
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dimethyl-5-nitrobenzene

CAS RN

38560-96-2
Record name 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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reactant
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Cc1cc([N+](=O)[O-])cc(C)c1OS(=O)(=O)C(F)(F)F
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate (4.06 kg, 13.6 mol) is dissolved in anhydrous N-methylpyrrolidinone (42 L) and to this solution is added anhydrous lithium chloride (900 g) all at once. The internal temperature is raised to 120° at which time the color changes to a dark golden brown. After 10 hours at this temperature the color of the solution is dark brown. The reaction is then cooled to 5° and diluted with cold water (5°, 21 L) at such a rate as to keep the temperature below 15°. After the addition is complete the mixture is stirred for 1 hour at 5°. The product is collected by filtration and washed with water (4×1 L). This dark brown solid is dissolved in t-butyl methyl ether (42 L) and stirred first with charcoal and then anhydrous magnesium sulfate (10 pounds). After filtration the solvents are removed in vacuo (40°, 3 Torr) to obtain a tan solid which is dried in vacuo (25°, 3 Torr) for 2 days to obtain 4-chloro-3,5-dimethylnitrobenzene, m.p. 101°-105°.
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Reaction Step One
Quantity
42 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
21 L
Type
solvent
Reaction Step Three

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